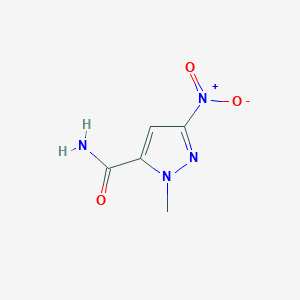

1-methyl-3-nitro-1H-pyrazole-5-carboxamide

描述

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. globalresearchonline.netproquest.com First described in the 19th century, the pyrazole ring's unique electronic properties and reactivity have made it a crucial building block for synthesizing a vast array of more complex molecules. proquest.com Pyrazole derivatives are notable for their chemical stability and their capacity to engage in various chemical reactions, which allows for the creation of diverse molecular libraries.

The significance of pyrazoles is underscored by their wide-ranging applications. They are integral to the development of pharmaceuticals, agrochemicals, and materials science. globalresearchonline.net In medicinal chemistry, the pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs. nih.gov This is due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. globalresearchonline.netorientjchem.org

Overview of Pyrazole Carboxamides as a Research Focus

Within the extensive family of pyrazole derivatives, pyrazole carboxamides have garnered considerable attention as a specific area of research. wisdomlib.org The incorporation of a carboxamide functional group (-CONH₂) onto the pyrazole ring creates opportunities for hydrogen bonding and other molecular interactions, which are critical for binding to biological targets like enzymes and receptors. This has made pyrazole carboxamides a focal point in the design of new therapeutic agents. nih.gov

Research has demonstrated that pyrazole carboxamides possess a wide array of pharmacological activities. nih.gov For example, various derivatives have been synthesized and evaluated for their potential as antimicrobial, antitubercular, and anticancer agents. wisdomlib.orgnih.gov A series of 1-methyl-1H-pyrazole-5-carboxamides were synthesized and showed potent inhibitory effects on the parasitic nematode Haemonchus contortus. tcgls.com Furthermore, pyrazole-5-carboxamides have been investigated as inhibitors for the receptor for advanced glycation end products (RAGE), with potential applications in treating Alzheimer's disease. nih.govmdpi.com The adaptability of the pyrazole carboxamide scaffold allows medicinal chemists to systematically modify its structure to optimize potency and selectivity for a given biological target. nih.gov

Contextualization of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide within Pyrazole Chemistry

The specific compound, this compound, is a distinct entity within the broader class of pyrazole derivatives. Its structure is characterized by a pyrazole ring with a methyl group at the N1 position, a nitro group at the C3 position, and a carboxamide group at the C5 position. While direct research on this exact molecule is not extensively documented in publicly available literature, its structure can be understood by examining its constituent parts and related compounds.

The synthesis of a nitro-pyrazole core typically involves the nitration of a pyrazole precursor. For instance, the synthesis of the related compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate in the synthesis of Sildenafil, involves the treatment of the pyrazole ring with a mixture of nitric and sulfuric acids. researchgate.net This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto the pyrazole ring. researchgate.net Following nitration, the carboxylic acid can be converted to a carboxamide. A similar synthetic logic would apply to the synthesis of this compound.

Structurally similar compounds are often investigated as key intermediates in the synthesis of pharmaceuticals. For example, 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide is a key intermediate for Sildenafil, and its synthesis can start from precursors like 1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester. google.com The nitro group in compounds like this compound can serve as a precursor to an amino group via reduction, a common strategy in medicinal chemistry to introduce a key pharmacophoric element. researchgate.net

Below are the chemical properties for the closely related compound, ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O₄ |

| Molecular Weight | 199.16 g/mol |

| IUPAC Name | ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate |

| CAS Number | 1245807-07-1 |

| Monoisotopic Mass | 199.05930578 Da |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXXUUUYVUKDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques

X-ray Crystallography for Solid-State Molecular Architecture Determination

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by various intermolecular forces, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. A detailed analysis of the crystal structure of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide would reveal how individual molecules orient and interact with their neighbors.

A critical aspect of this analysis would be the identification and characterization of intermolecular hydrogen bonding networks. The carboxamide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group (-NO₂) can act as a hydrogen bond acceptor. It would be anticipated that these functional groups play a pivotal role in the formation of a stable, three-dimensional supramolecular architecture. Specific hydrogen bond parameters, such as donor-acceptor distances and angles, would be tabulated to provide a quantitative description of these interactions. The pyrazole (B372694) ring's nitrogen atoms could also participate as hydrogen bond acceptors. Understanding this network is key to explaining the compound's melting point, solubility, and polymorphism.

Without experimental data, a definitive description of the crystal packing and hydrogen bonding network for This compound cannot be provided at this time.

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state examines the specific three-dimensional shape adopted by a molecule within the crystal lattice. This includes the planarity of ring systems and the torsion angles between different functional groups. For This compound , a key conformational feature would be the relative orientation of the carboxamide and nitro groups with respect to the pyrazole ring.

As with the crystal packing, the absence of specific crystallographic data for This compound prevents a detailed discussion of its conformation in the crystalline state.

Theoretical and Computational Chemistry Approaches to 1 Methyl 3 Nitro 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to predict molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. bohrium.comasrjetsjournal.org For a molecule like 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its stability and chemical reactivity. researchgate.netbohrium.com These calculations provide insights into reactivity descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity, which are derived from the energies of frontier molecular orbitals. asrjetsjournal.org

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spread over the entire molecule. youtube.com The combination of atomic orbitals leads to the formation of bonding molecular orbitals (lower in energy) and anti-bonding molecular orbitals (higher in energy). youtube.comyoutube.com The electrons of the molecule then fill these molecular orbitals starting from the lowest energy level. youtube.comyoutube.com

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com

In this compound, the electron density distribution is significantly influenced by its substituents. The nitro group (-NO₂) at the C3 position is a strong electron-withdrawing group, which decreases the electron density on the pyrazole (B372694) ring. Conversely, the carboxamide group (-CONH₂) at the C5 position and the methyl group (-CH₃) at the N1 position also modulate the electronic landscape. DFT calculations can precisely map this electron distribution, revealing how these functional groups create regions of high and low electron density, which is fundamental to understanding the molecule's reactivity.

Table 1: Key Concepts in Molecular Orbital Theory for Reactivity Prediction

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of highest probability for finding the outermost electrons. | Indicates the most likely sites for electrophilic attack. Its energy level reflects the molecule's electron-donating capability. |

| LUMO | Lowest Unoccupied Molecular Orbital; lowest energy orbital available to accept electrons. | Indicates the most likely sites for nucleophilic attack. Its energy level reflects the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap suggests high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. |

| Electron Density | The measure of the probability of an electron being present at a specific location. | The electron-withdrawing nitro group significantly polarizes the molecule, affecting its interaction with other chemical species. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.govmdpi.com An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. wolfram.com Typically, red signifies regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netproteopedia.org Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the carboxamide group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the amide group (-NH₂), making this region a likely hydrogen bond donor site and susceptible to interaction with nucleophiles.

Intermediate Potential (Green/Yellow): Spread across the pyrazole ring and the methyl group, indicating regions of lower polarity.

This detailed mapping helps in understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net For this compound, a key rotational freedom exists around the single bond connecting the pyrazole ring (at C5) to the carboxamide group.

Computational methods can explore the potential energy surface (PES) associated with this rotation. By systematically changing the dihedral angle of the C4-C5-C(O)-N bond and calculating the molecule's energy at each step, a one-dimensional PES can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. The analysis can identify the most stable (lowest energy) conformation of the molecule, which is crucial for understanding its physical properties and biological activity.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-C(O)-N) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| A | 0° | 0.00 | Global Minimum (Most Stable) |

| B | 90° | 15.2 | Transition State |

| C | 180° | 5.8 | Local Minimum (Less Stable) |

| D | 270° | 15.2 | Transition State |

Note: This table is illustrative. Actual values would require specific quantum chemical calculations.

Tautomerism and Isomerism Studies of the Pyrazole Ring System

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as different tautomers. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton.

In the pyrazole ring system, the most common form of tautomerism is annular tautomerism, which involves the migration of a hydrogen atom between the two ring nitrogen atoms (N1 and N2). nih.gov For a pyrazole with a substituent at the 3-position, it can exist in equilibrium with its tautomer where the substituent is at the 5-position, as the proton shifts from N1 to N2. This dynamic equilibrium is a fundamental aspect of the chemistry of many pyrazole derivatives. beilstein-journals.org

However, in the specific case of This compound , annular tautomerism is not possible. The presence of a methyl group covalently bonded to the N1 nitrogen "locks" the ring system into a single isomeric form. This substitution prevents the proton migration necessary for tautomerization, simplifying the system by ensuring the nitro and carboxamide groups remain fixed at the C3 and C5 positions, respectively.

For pyrazoles capable of tautomerism, the position of the equilibrium between the different forms is sensitive to a variety of internal and external factors. nih.gov

Electronic Nature of Substituents: The type of groups attached to the pyrazole ring has a profound effect. Electron-withdrawing groups (like the -NO₂ group) and electron-donating groups can stabilize or destabilize one tautomer relative to another. researchgate.net

Solvent Effects: The polarity of the solvent plays a critical role. nih.gov Polar and protic solvents can stabilize more polar tautomers or facilitate the proton transfer required for interconversion through hydrogen bonding. bas.bg

Solid State Effects: In the crystalline state, the predominant tautomer is often determined by crystal packing forces and the formation of stable intermolecular hydrogen bonding networks. nih.govrsc.org The tautomer observed in the solid state may not be the most stable one in solution. rsc.orgresearchgate.net

Temperature and Concentration: These factors can also shift the tautomeric equilibrium. bas.bg

Understanding these factors is crucial for predicting and controlling the properties of pyrazole compounds. The N-methylation in this compound is a common synthetic strategy to circumvent the complexities arising from tautomeric equilibria.

Table 3: Factors Affecting Tautomeric Equilibrium in Pyrazoles

| Factor | Influence on Equilibrium |

|---|---|

| Substituents | Electron-withdrawing or -donating groups alter the electron density of the ring, favoring one tautomer over the other. |

| Solvent Polarity | Polar solvents can stabilize the more polar tautomer. |

| Hydrogen Bonding | Solvents capable of H-bonding can mediate proton transfer and stabilize specific tautomers. |

| Physical State | Intermolecular forces in the solid state (crystal packing) can lock the molecule into a single tautomeric form. |

| Temperature | Can shift the equilibrium by influencing the relative Gibbs free energies of the tautomers. |

Simulation of Spectroscopic Parameters (NMR, IR)

The prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods is a well-established practice in modern chemical research. For this compound, Density Functional Theory (DFT) is a commonly employed method to achieve accurate predictions of its spectroscopic fingerprint.

DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can provide optimized molecular geometries and electronic properties, which are foundational for simulating spectra. bohrium.com For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic shielding constants of ¹H and ¹³C nuclei. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high, with studies on similar pyrazole derivatives showing a strong correlation between calculated and experimental chemical shifts. nih.govbohrium.com

The simulated ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the amide protons. Similarly, the ¹³C NMR spectrum would provide theoretical chemical shifts for each unique carbon atom in the molecule, including those in the pyrazole ring, the methyl group, the nitro group-bearing carbon, and the carboxamide group.

Below is a hypothetical data table illustrating the kind of results obtained from such DFT calculations for this compound, based on typical values for similar structures.

| Atom | Calculated Chemical Shift (ppm) |

| ¹H (N-CH₃) | 3.9 - 4.2 |

| ¹H (Pyrazole C-H) | 7.5 - 7.8 |

| ¹H (Amide NH₂) | 7.0 - 8.0 (broad) |

| ¹³C (N-CH₃) | 35 - 40 |

| ¹³C (Pyrazole C-H) | 110 - 115 |

| ¹³C (Pyrazole C-NO₂) | 150 - 155 |

| ¹³C (Pyrazole C-CONH₂) | 135 - 140 |

| ¹³C (C=O) | 160 - 165 |

For the simulation of IR spectra, the vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data.

The simulated IR spectrum would be expected to show characteristic absorption bands for the functional groups present in this compound. These include the N-H stretching vibrations of the amide group, the C=O stretching of the carboxamide, the asymmetric and symmetric stretching of the nitro group, and various C-H and C-N stretching and bending vibrations of the pyrazole ring and methyl group. nih.gov

A representative table of calculated and scaled vibrational frequencies for key functional groups is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H stretch (amide) | 3500 - 3600 | 3350 - 3450 |

| C-H stretch (methyl) | 2950 - 3050 | 2850 - 2950 |

| C=O stretch (amide) | 1700 - 1750 | 1650 - 1700 |

| NO₂ asymmetric stretch | 1550 - 1600 | 1500 - 1550 |

| NO₂ symmetric stretch | 1350 - 1400 | 1300 - 1350 |

| C-N stretch (ring) | 1200 - 1300 | 1150 - 1250 |

Note: This table contains representative frequency ranges for the specified vibrational modes based on computational studies of analogous molecules. The exact values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations for Dynamic Behavior Studies

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a suitable solvent, such as water, to mimic physiological or experimental conditions. The system is then allowed to evolve over a period of time, typically nanoseconds to microseconds, by numerically integrating Newton's equations of motion.

Analysis of the MD trajectory can reveal important aspects of the molecule's dynamic behavior. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the structural stability of the molecule over the course of the simulation. Fluctuations in the RMSD can indicate conformational changes.

Furthermore, MD simulations can be used to explore the conformational landscape of the carboxamide and nitro functional groups. The dihedral angles associated with the rotation of these groups can be monitored to identify preferred orientations and the energy barriers between different conformations. This is particularly relevant for understanding how the molecule might interact with its environment or potential biological targets.

The interaction of this compound with solvent molecules can also be characterized through MD simulations. The radial distribution function can be calculated to understand the structuring of solvent molecules around different parts of the solute, such as the polar carboxamide and nitro groups. The formation and lifetime of hydrogen bonds between the amide group and water molecules can also be quantified.

While specific MD simulation data for this compound is not detailed in the provided search results, the general outputs of such a study would include analyses of:

Conformational Dynamics: Identification of stable conformers and the dynamics of transitions between them.

Solvent Accessibility: The extent to which different parts of the molecule are exposed to the solvent.

Hydrogen Bonding Networks: The pattern and stability of hydrogen bonds formed with the solvent.

These computational approaches provide a detailed and dynamic picture of this compound at the molecular level, complementing experimental studies and providing a deeper understanding of its chemical nature.

Investigation of Reaction Mechanisms Involving 1 Methyl 3 Nitro 1h Pyrazole 5 Carboxamide

Mechanistic Pathways of Nitration Reactions on the Pyrazole (B372694) Ring

The introduction of a nitro group onto the pyrazole ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The pyrazole ring, although a five-membered heterocycle with two nitrogen atoms, possesses aromatic character and is susceptible to electrophilic attack. However, the reactivity and regioselectivity of nitration are significantly influenced by the reaction conditions and the substituents already present on the ring.

The generally accepted mechanism for the nitration of aromatic compounds, including pyrazoles, involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. researchgate.netsci-hub.se The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.

The reaction proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the π-electron system of the pyrazole ring attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov In the second, faster step, a base (typically HSO₄⁻ or water) abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyrazole ring. sci-hub.se

For 1-methyl-1H-pyrazole-5-carboxamide, the directing effects of the substituents play a crucial role in determining the position of nitration. The methyl group at the N1 position is an activating group, donating electron density to the ring. The carboxamide group at the C5 position is a deactivating group, withdrawing electron density from the ring. In strongly acidic media, the pyrazole nitrogen can be protonated, which further deactivates the ring towards electrophilic attack. futurelearn.com The nitration of 1-substituted pyrazoles can be influenced by the nature of the nitrating agent. For instance, nitration of 1-phenylpyrazole (B75819) with nitric acid in acetic anhydride (B1165640) occurs at the 4-position of the pyrazole ring, while nitration with mixed acids can lead to substitution on the phenyl ring. futurelearn.com In the case of 1-methylpyrazole, nitration with nitric acid in acetic anhydride can yield 1-methyl-4-nitropyrazole. semanticscholar.org For the synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, the nitration would need to be directed to the C3 position. The regioselectivity of nitration on substituted pyrazoles is a complex interplay of electronic and steric effects, and in some cases, mixtures of isomers are obtained. libretexts.org

| Substrate | Nitrating Agent | Major Product(s) | Reference |

|---|---|---|---|

| 1-Phenylpyrazole | HNO₃/H₂SO₄ | 1-(p-Nitrophenyl)pyrazole | futurelearn.com |

| 1-Phenylpyrazole | "Acetyl nitrate" (HNO₃/Acetic Anhydride) | 1-Phenyl-4-nitropyrazole | futurelearn.com |

| 1,3-Diphenylpyrazole | HNO₃/H₂SO₄ | 1,3-Di(p-nitrophenyl)pyrazole | unimi.it |

| 1,3-Diphenylpyrazole | HNO₃/Acetic Anhydride | 1-(p-Nitrophenyl)-3-phenyl-4-nitropyrazole | unimi.it |

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group on the pyrazole ring to an amino group is a pivotal transformation, as it introduces a versatile functional group for further synthetic modifications. This reduction can be achieved through various methods, with chemo-selectivity being a key consideration, especially in the presence of other reducible functional groups like the carboxamide.

The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). unimi.it

Several methodologies are available for the chemo-selective reduction of aromatic nitro compounds, which can be applied to this compound.

Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas. researchgate.net Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, is often a milder and more selective alternative. masterorganicchemistry.comrsc.org For the reduction of nitropyrazoles, a Ni-Re (aqueous slurry) and hydrazine system has been reported to be effective. researchgate.net

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid are classic and effective methods for nitro group reduction. semanticscholar.orgresearchgate.net SnCl₂ is known for its mildness and tolerance of various functional groups. researchgate.netacs.org

Other Reducing Agents: A variety of other reagents can be used, including sodium dithionite (B78146) (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), and metal-free systems like tetrahydroxydiboron (B82485) with an organocatalyst. researchgate.netlibretexts.org The choice of reagent depends on the specific substrate and the desired selectivity.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂/Pd-C | MeOH or EtOH, room temperature, atmospheric or elevated pressure | Can also reduce other functional groups like alkenes and alkynes. | researchgate.net |

| Fe/HCl or Fe/NH₄Cl | EtOH/H₂O, reflux | Generally chemoselective for the nitro group. | researchgate.net |

| SnCl₂·2H₂O/HCl | EtOH, reflux | Mild and chemoselective, tolerates many functional groups. | semanticscholar.org |

| NaBH₄/NiCl₂ | MeOH, room temperature | Mild conditions for nitro group reduction. | researchgate.net |

| Hydrazine hydrate/Catalyst (e.g., Raney Ni, Fe-C) | EtOH, reflux | Effective for transfer hydrogenation. | researchgate.net |

The direct observation and characterization of the nitroso and hydroxylamine intermediates in the reduction of nitroaromatics can be challenging due to their high reactivity. However, their presence is well-supported by mechanistic studies and, in some cases, they can be isolated under specific conditions. unimi.it For instance, the reduction of nitroarenes with certain reagents can be controlled to yield the hydroxylamine as the major product. researchgate.net The formation of azoxy and azo compounds can also occur as side products through condensation reactions of the nitroso and hydroxylamine intermediates. unimi.it

Nucleophilic Acyl Substitution Mechanisms at the Carboxamide Moiety

The carboxamide group of this compound can undergo nucleophilic acyl substitution reactions. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the amide, leading to the substitution of the amino group. However, amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. libretexts.orglibretexts.org

The mechanism of nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. libretexts.org

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. In the case of an amide, the leaving group would be an amine or ammonia (B1221849).

Due to the poor leaving group ability of the amino group (a strong base), these reactions often require harsh conditions, such as strong acid or base catalysis and heat. vanderbilt.edu Acid catalysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The rates and equilibria of the chemical transformations of this compound are governed by kinetic and thermodynamic principles.

Nitration: The nitration of pyrazole has been studied kinetically, and the reaction is shown to involve the conjugate acid of pyrazole in strongly acidic media. rsc.org The reaction rate is dependent on the concentration of both the pyrazole substrate and the nitrating agent. The Arrhenius parameters (activation energy and pre-exponential factor) have been determined for the nitration of pyrazole, providing insight into the energy barrier of the reaction. rsc.org The thermodynamics of nitration are generally favorable, with the formation of the nitro-substituted product being an exothermic process. researchgate.net

Reduction of the Nitro Group: The reduction of nitro compounds is a thermodynamically favorable process. libretexts.org The kinetics of the reduction can vary significantly depending on the chosen methodology. Catalytic hydrogenations, for instance, are often fast at room temperature, while reductions with metal-acid systems may require heating to proceed at a reasonable rate. researchgate.netresearchgate.net The rate of reduction can also be influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups can sometimes increase the rate of reduction. orientjchem.org

Nucleophilic Acyl Substitution: The kinetics of nucleophilic acyl substitution at the carboxamide are generally slow due to the low reactivity of the amide group. libretexts.org The rate of reaction is influenced by the strength of the nucleophile, the reaction temperature, and the presence of catalysts. The thermodynamics of amide hydrolysis are typically favorable, especially under acidic or basic conditions where the equilibrium is driven by the formation of a stable carboxylate salt or a protonated amine. researchgate.net

Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the reaction mechanisms, transition state structures, and the kinetic and thermodynamic parameters for these transformations, aiding in the prediction of reactivity and the design of more efficient synthetic routes. researchgate.netnih.govacs.orgmdpi.com

| Transformation | Kinetic Factors | Thermodynamic Factors |

|---|---|---|

| Nitration of Pyrazole Ring | Concentration of reactants, temperature, acidity of the medium, electronic effects of substituents. Rate-determining step is the attack of the electrophile. | Generally exothermic and exergonic, favoring product formation. |

| Reduction of Nitro Group | Choice of reducing agent and catalyst, temperature, solvent, electronic effects of substituents. | Highly exothermic and exergonic, strongly favoring the formation of the amine. |

| Nucleophilic Acyl Substitution of Carboxamide | Low reactivity of the amide, requires strong nucleophiles, catalysts (acid or base), and often elevated temperatures. | Can be endergonic under neutral conditions but is favored under strong acidic or basic conditions. |

Design and Derivatization of Pyrazole Carboxamide Analogues for Advanced Research

Rational Design Principles for Modifying the 1-methyl-3-nitro-1H-pyrazole-5-carboxamide Scaffold

The this compound scaffold serves as a foundational structure for the development of novel compounds in advanced research. The pyrazole (B372694) ring is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to act as a versatile bioisosteric replacement for other functional groups, such as amides or phenols. mdpi.comsemanticscholar.org Rational design principles for modifying this specific scaffold focus on strategically altering its components—the pyrazole core, the N-methyl group, the C3-nitro group, and the C5-carboxamide function—to modulate its physicochemical properties and biological interactions.

Key design strategies include:

Structure-Activity Relationship (SAR) Studies : Modifications are made to each part of the molecule to understand how these changes affect its activity. For instance, altering the substituents on the pyrazole ring can enhance binding affinity and selectivity for specific biological targets. mdpi.com

Bioisosteric Replacement : The existing functional groups can be replaced with other groups that have similar physical or chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic profiles.

Scaffold Hopping : While maintaining key pharmacophoric features, the core pyrazole structure can be replaced with other heterocyclic systems to explore new chemical space and intellectual property.

Conformational Restriction : Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation, which may be more favorable for binding to a target.

The goal of these principles is to systematically generate analogues with enhanced potency, selectivity, and improved drug-like properties. mdpi.comnih.gov

Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic landscape of the this compound scaffold are dictated by the interplay of its substituents. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms: one is a pyrrole-like nitrogen (N1), which is electron-donating, and the other is a pyridine-like nitrogen (N2), which is electron-withdrawing.

The substituents on the ring significantly modulate this electronic character:

Nitro Group (-NO₂) : Positioned at C3, the nitro group is a very strong electron-withdrawing group. It deactivates the pyrazole ring towards electrophilic substitution and increases the acidity of ring protons.

Carboxamide Group (-CONH₂) : The carboxamide group at C5 is also electron-withdrawing, further contributing to the electron-deficient nature of the pyrazole ring.

Methyl Group (-CH₃) : The methyl group at the N1 position is a weak electron-donating group.

Table 1: Electronic Effects of Substituents on the Pyrazole Ring

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| -CH₃ | N1 | Electron-donating | Weakly activating |

| -NO₂ | C3 | Strongly electron-withdrawing | Strongly deactivating |

| -CONH₂ | C5 | Electron-withdrawing | Deactivating |

Strategies for Modifying the Pyrazole Core

While the target compound is already methylated at the N1 position, the N-alkylation of pyrazole rings is a fundamental strategy for derivatization. The regioselective alkylation of unsymmetrical pyrazoles can be challenging, often yielding a mixture of N1 and N2 isomers. nih.gov The outcome is influenced by both steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent. semanticscholar.orgresearchgate.net

Common strategies for N-alkylation include:

Classical Alkylation : Using alkyl halides under basic conditions to deprotonate the pyrazole nitrogen. semanticscholar.org

Acid-Catalyzed Alkylation : A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst provides an alternative that avoids strong bases or high temperatures. semanticscholar.orgmdpi.com In unsymmetrical pyrazoles, this method often results in a mixture of regioisomers, with steric hindrance controlling which isomer is the major product. semanticscholar.orgmdpi.com

Enzymatic Alkylation : Engineered enzymes can be used for highly regioselective pyrazole alkylation (methylation, ethylation, propylation) with unprecedented selectivity (>99%), using simple haloalkanes as starting materials. nih.gov

Masked Methylating Reagents : Sterically bulky α-halomethylsilanes can be used to achieve highly selective N1-methylation, followed by a protodesilylation step. acs.org

Table 2: Comparison of Pyrazole N-Alkylation Methods

| Method | Reagents | Key Feature | Selectivity |

|---|---|---|---|

| Classical | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Widely used, simple reagents | Often yields mixtures of regioisomers |

| Acid-Catalyzed | Trichloroacetimidate, Brønsted Acid (e.g., CSA) | Mild conditions, avoids strong base | Sterically controlled, can produce mixtures |

| Enzymatic | Engineered enzymes, Haloalkane | High regioselectivity, green chemistry | Excellent (>99%) |

| Masked Reagent | α-Halomethylsilane, Fluoride source | High N1-selectivity for methylation | High (92:8 to >99:1) |

Modification of the carbon atoms of the pyrazole ring is crucial for creating diverse analogues. Given the electronic nature of this compound, the C4 position is the primary target for functionalization.

Key strategies include:

Vilsmeier-Haack Reaction : This reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, typically at the C4 position of pyrazoles. researchgate.netbohrium.commdpi.com The resulting pyrazole-4-carbaldehyde is a versatile intermediate for synthesizing a wide range of derivatives and fused heterocyclic systems. semanticscholar.orghilarispublisher.comstmjournals.com

Transition-Metal-Catalyzed C-H Functionalization : Direct C-H activation provides an efficient, single-step route to functionalized pyrazoles, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org Palladium-catalyzed reactions, for example, can be used for the direct arylation of the C5 position of the pyrazole ring. researchgate.net The inherent electronic properties of the pyrazole nitrogens can direct the regioselectivity of these reactions. researchgate.netresearchgate.net

Halogenation : Introduction of a halogen (e.g., Cl, Br) at the C4 position creates a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of a wide variety of aryl, vinyl, or alkyl groups.

Diversification of the Carboxamide Functionality

The carboxamide group at the C5 position is a versatile functional handle that can be readily modified to generate a library of new compounds.

Common transformations include:

Hydrolysis : The primary carboxamide can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid). This acid can then be converted into other functional groups.

Amide Coupling : The carboxylic acid intermediate can be coupled with various amines using standard peptide coupling reagents to form a diverse range of secondary and tertiary amides. This is a widely used strategy in medicinal chemistry to explore interactions with biological targets. nih.govnih.gov

Esterification : The carboxylic acid can be reacted with alcohols under acidic conditions to produce esters.

Reduction : The carboxamide can be reduced to an aminomethyl group using strong reducing agents like lithium aluminum hydride.

Dehydration : Treatment with a dehydrating agent can convert the primary carboxamide into a nitrile (cyano) group.

Synthesis of Heteroannulated Pyrazole Systems

Fusing a second heterocyclic ring onto the pyrazole scaffold creates bicyclic systems, known as heteroannulated pyrazoles, which are of significant interest in medicinal chemistry. nih.gov The substituents on the pyrazole ring can be used as anchor points for constructing the new ring.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines , which are structural analogues of purines and often exhibit significant biological activity. semanticscholar.orgekb.egekb.eg The general strategy involves using a 5-aminopyrazole derivative, which can be obtained from a nitropyrazole precursor via reduction. This 5-aminopyrazole can then react with various one-carbon synthons (like formamide) or undergo cyclization with other reagents to form the fused pyrimidine (B1678525) ring. semanticscholar.orgresearchgate.netresearchgate.net For example, 5-aminopyrazoles can react with Vilsmeier reagents to form pyrazolo[3,4-d]pyrimidines. researchgate.net This approach is a cornerstone for the synthesis of many kinase inhibitors and other therapeutic agents.

Other examples of fused systems that can be synthesized from pyrazole precursors include:

Pyrazolo[3,4-b]pyridines semanticscholar.orgnih.gov

Pyrazolo[3,4-d]pyridazines semanticscholar.org

Pyrrolo[2,3-c]pyrazoles semanticscholar.org

Exploratory Research on Molecular Interactions and Potential Biological Target Engagement Non Clinical Focus

Molecular Docking and Ligand-Target Interaction Studies

Due to a lack of specific molecular docking studies for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, this section will discuss the general principles and potential interactions based on computational studies of structurally related pyrazole (B372694) carboxamide derivatives. These studies provide a framework for predicting how this specific compound might engage with biological targets.

Computational Prediction of Binding Affinity (without clinical efficacy)

Computational methods are instrumental in predicting the binding affinity between a small molecule, such as this compound, and a potential protein target. This is often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). A lower binding energy generally suggests a more stable and favorable interaction.

For a range of pyrazole derivatives, molecular docking studies have been employed to predict their binding affinities to various protein kinases, which are crucial in many cellular signaling pathways. For instance, in studies involving pyrazole derivatives targeting receptor tyrosine kinases and other protein kinases, minimum binding energies have been reported in the range of -8.57 to -10.35 kJ/mol. nih.gov It is important to note that these values are highly dependent on the specific protein target and the computational algorithms used.

Interactive Data Table: Predicted Binding Affinities of Representative Pyrazole Derivatives against Various Targets

| Compound Class | Target Protein | Predicted Binding Energy (kJ/mol) |

| Pyrazole Derivative | VEGFR-2 | -10.09 |

| Pyrazole Derivative | Aurora A | -8.57 |

| Pyrazole Carboxamide | CDK2 | -10.35 |

Note: The data in this table is derived from studies on various pyrazole derivatives and is for illustrative purposes to indicate the range of predicted binding affinities for this class of compounds. It does not represent data for this compound.

Elucidation of Potential Binding Modes

Molecular docking not only predicts binding affinity but also elucidates the potential binding modes of a ligand within the active site of a protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For pyrazole carboxamide derivatives, the pyrazole ring and the carboxamide group are often involved in crucial hydrogen bonding interactions with amino acid residues in the protein's active site. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H of the carboxamide can act as a hydrogen bond donor.

In the case of this compound, the nitro group could also participate in interactions within the binding pocket. The oxygen atoms of the nitro group are potential hydrogen bond acceptors. The aromatic pyrazole ring can also engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, in docking studies of pyrazole derivatives with cyclin-dependent kinase 2 (CDK2), the ligands were observed to fit deeply within the binding pocket, forming key hydrogen bonds with backbone atoms of specific amino acid residues. nih.gov

Biochemical Assay Development for Enzyme Modulation Studies (General Methodologies)

To experimentally validate the predictions from molecular docking and to determine the modulatory effect of a compound like this compound on enzyme activity, the development of a robust biochemical assay is essential. The general methodology for developing such an assay for an enzyme inhibitor involves several key steps.

First, a suitable enzyme and substrate are selected. The choice of enzyme would be guided by the therapeutic area of interest and the predictions from computational studies. For pyrazole derivatives, kinases are a common target class. nih.govnih.gov

Next, a method for detecting the enzymatic reaction is chosen. This could be based on various principles, including:

Spectrophotometry: Measuring the change in absorbance of light at a specific wavelength as the substrate is converted to a product.

Fluorimetry: Detecting a change in fluorescence upon enzymatic activity.

Luminometry: Measuring the light produced by a chemical reaction that is coupled to the enzymatic reaction of interest.

Radiometry: Using a radiolabeled substrate and measuring the radioactivity of the product.

Once a detection method is established, the assay conditions are optimized. This includes determining the optimal pH, temperature, buffer components, and concentrations of the enzyme and substrate. The goal is to establish conditions under which the enzyme activity is stable and measurable with high sensitivity and reproducibility.

Finally, the assay is validated to ensure its performance characteristics, such as precision, accuracy, and sensitivity, are acceptable. This validated assay can then be used to screen for and characterize the inhibitory activity of compounds like this compound, typically by determining their IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vitro Cellular Pathway Investigation (without human clinical trials, focusing on molecular mechanisms)

Analysis of Cellular Respiration Processes

Cellular respiration is a fundamental process for energy production in cells. Some chemical compounds can interfere with this process, leading to cellular dysfunction. Studies on a positional isomer, a series of 1-methyl-1H-pyrazole-5-carboxamides, have shown that these compounds can inhibit mitochondrial respiration in a dose-dependent manner. This suggests that the pyrazole carboxamide scaffold may have the potential to impact cellular energy metabolism.

The nitro group in this compound could also influence its effects on cellular respiration. Nitroaromatic compounds are known to undergo metabolic reduction under hypoxic conditions, which can lead to the production of reactive nitrogen species that can damage cellular components, including those involved in respiration.

Mitochondrial Function Studies

Mitochondria are the primary sites of cellular respiration. Therefore, investigating the effects of a compound on mitochondrial function is crucial to understanding its impact on cellular energy metabolism. Pyrazole and its derivatives have been shown to affect mitochondrial function. capes.gov.br For instance, they have been observed to inhibit oxidative phosphorylation and affect calcium uptake by mitochondria. capes.gov.br

A study on a series of 1-methyl-1H-pyrazole-5-carboxamides demonstrated potent cytotoxicity in respiring rat hepatocytes, which was linked to the inhibition of mitochondrial respiration. This highlights the importance of assessing mitochondrial toxicity for this class of compounds.

The potential for this compound to affect mitochondrial function could be investigated through several in vitro assays, including:

Measurement of oxygen consumption rate (OCR): This directly assesses the activity of the electron transport chain.

Assessment of mitochondrial membrane potential: A decrease in membrane potential is an indicator of mitochondrial dysfunction.

Measurement of ATP production: This determines the efficiency of oxidative phosphorylation.

Evaluation of reactive oxygen species (ROS) production: Mitochondrial dysfunction can lead to increased ROS generation, causing oxidative stress.

Given the findings for related pyrazole carboxamides, it would be a critical area of investigation to determine if this compound similarly impacts mitochondrial function.

Structure-Activity Relationship (SAR) Analysis at the Molecular Level (excluding specific efficacy or potency values)

The molecular architecture of this compound is fundamental to its potential interactions with biological macromolecules. The structure-activity relationship (SAR) at a non-clinical level focuses on how the individual and collective components of the molecule—the N-methylated pyrazole core, the nitro group, and the carboxamide substituent—contribute to its intermolecular interaction profile.

The pyrazole ring itself is a versatile scaffold known for its ability to participate in various non-covalent interactions. nih.gov The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor (via the N-H in a non-methylated analogue) and acceptor. In the case of this compound, the methylation at the N1 position removes its hydrogen bond donating capability at that site, which can influence its binding orientation within a target protein. nih.gov

The nitro group at the C3 position is a strong electron-withdrawing group. This has a significant impact on the electronic distribution of the pyrazole ring, influencing its aromaticity and the reactivity of the other ring atoms. The electron-withdrawing nature of the nitro group can enhance the acidity of any proximal C-H bonds, potentially making them more available for hydrogen bonding or other polar interactions. The presence of multiple nitro groups on a pyrazole ring is known to create a highly electron-deficient system. researchgate.net

The carboxamide group at the C5 position is a key feature for molecular interactions, as it contains both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong and directional hydrogen bonds with biological targets. The planarity of the amide bond can also contribute to favorable stacking interactions. Studies on related pyrazole-4-carboxamide derivatives have indicated that the amide moiety is crucial for interaction with target proteins, such as through hydrogen bonding with specific amino acid residues like tryptophan. nih.gov

Substitutions on the pyrazole ring are known to significantly impact binding affinity for targets. For instance, in other pyrazole series, the introduction of methyl or other alkyl groups can modulate lipophilicity and steric interactions within a binding pocket. nih.gov The specific placement of the methyl group at N1, the nitro group at C3, and the carboxamide at C5 in the target molecule creates a distinct electrostatic and steric profile that dictates its potential molecular interactions.

Table 1: Key Structural Features and Their Potential Roles in Molecular Interactions

| Structural Feature | Position | Potential Role in Molecular Interactions |

| Pyrazole Ring | Core Scaffold | Aromatic stacking, van der Waals interactions. |

| Methyl Group | N1 | Steric influence on binding orientation, increased lipophilicity. |

| Nitro Group | C3 | Strong electron-withdrawing effects, modulation of ring electronics, potential for polar interactions. |

| Carboxamide Group | C5 | Hydrogen bond donor (N-H) and acceptor (C=O), crucial for directional interactions with target sites. |

Investigation of Physicochemical Factors Influencing Molecular Interaction (e.g., tautomerism, conformational flexibility)

The molecular interactions of this compound are also governed by dynamic physicochemical properties such as tautomerism and conformational flexibility.

While the N1-methylation of the subject compound prevents the common annular tautomerism seen in NH-pyrazoles, the principles of tautomerism in related compounds provide insight into the stability of substituent positions. In 3(5)-substituted 1H-pyrazoles, an equilibrium can exist where the substituent is at either the 3 or 5 position relative to the NH group. Research on a series of 3,5-disubstituted 1H-pyrazoles with ester or amide groups has shown that the presence of a nitro group influences this equilibrium. nih.govnih.gov Specifically, for compounds with a nitro group, the tautomer where the ester or amide group is at position 5 (T5) is favored in the crystal state. nih.gov This preference is influenced by factors such as the formation of intermolecular hydrogen bonds. nih.gov Although the N-methylation in this compound locks its structure, the inherent stability of having the carboxamide at C5 in the presence of a C3 nitro group is a relevant physicochemical consideration.

Conformational flexibility, particularly rotation around single bonds, is another critical factor. The bond connecting the C5 carbon of the pyrazole ring to the carboxamide group allows for rotational freedom. The orientation of the carboxamide group relative to the pyrazole ring can significantly affect the molecule's ability to fit into a binding site. Studies on related compounds have shown that the carboxamide group can be coplanar with the pyrazole ring, which may be stabilized by intramolecular interactions. nih.gov The presence of bulky substituents or specific intermolecular interactions in a binding pocket could favor certain conformations.

Table 2: Physicochemical Factors and Their Influence on Molecular Interactions

| Physicochemical Factor | Relevance to this compound | Potential Impact on Molecular Interactions |

| Tautomerism | N1-methylation prevents annular tautomerism. However, studies on related NH-pyrazoles show the nitro group favors the carboxamide at the C5 position. nih.gov | The fixed isomeric state provides a defined and stable geometry for molecular recognition. |

| Conformational Flexibility (C5-Carboxamide Bond) | Rotation around the single bond connecting the carboxamide to the pyrazole ring allows for different spatial orientations of the amide group. | Affects the ability to adopt an optimal conformation for binding to a target. Can influence the directionality of hydrogen bonds. |

| Conformational Flexibility (C3-Nitro Bond) | The nitro group can rotate, influencing the molecule's steric profile and electrostatic potential surface. | Minor changes in nitro group orientation can affect close contacts and polar interactions within a binding site. |

Emerging Research Directions and Advanced Applications of Pyrazole Carboxamide Chemistry

Role as Versatile Intermediates in Complex Chemical Synthesis

The strategic placement of functional groups—specifically the nitro group and the carboxamide—on the 1-methyl-pyrazole core endows "1-methyl-3-nitro-1H-pyrazole-5-carboxamide" and its analogues with significant utility as versatile intermediates in organic synthesis. These groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

A notable example of the utility of a closely related compound is in the synthesis of Sildenafil, a selective inhibitor of phosphodiesterase 5 (PDE5). researchgate.net The synthesis of this pharmaceutical agent involves a key intermediate, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. researchgate.net In this synthetic route, the pyrazole (B372694) ring is first constructed and subsequently nitrated. researchgate.netgoogle.com The nitro group is then catalytically reduced to an amine, which is essential for the subsequent cyclization step to form the pyrazolo[4,3-d]pyrimidinone core of the final drug. researchgate.net The carboxamide group is also crucial, participating in the final amidation reactions. This multi-step synthesis highlights how the pyrazole carboxamide framework serves as a robust platform for building intricate, biologically active molecules. The nitro group acts as a precursor to a key amine, while the carboxamide provides a reliable point for molecular elaboration.

The reactivity of the pyrazole ring system, combined with the distinct functionalities of the nitro and carboxamide groups, makes these compounds powerful building blocks for creating libraries of derivatives for drug discovery and other applications. scite.ainih.gov

Development of Advanced Synthetic Methodologies for Pyrazole Carboxamides

The synthesis of pyrazole derivatives has evolved significantly from traditional methods, with a modern emphasis on efficiency, sustainability, and regioselectivity. nih.govmdpi.com While the classical Knorr pyrazole synthesis, involving the condensation of hydrazines with 1,3-dicarbonyl compounds, remains fundamental, recent research has focused on advanced catalytic and environmentally friendly procedures. nih.govmdpi.com

Advanced synthetic approaches now include:

Catalytic Systems: The use of heterogeneous catalysts, such as nano-ZnO, has been shown to produce excellent yields of pyrazoles under greener conditions. nih.gov Transition-metal catalysts, including in-situ generated Palladium-nanoparticles (PdNPs), have been employed for one-pot regioselective syntheses. mdpi.com Metal- and catalyst-free approaches for constructing pyrazole-linked amides and thioamides have also been developed, offering a straightforward and efficient alternative. beilstein-journals.org

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a product containing portions of all initial reactants, offer high atom and step economy. mdpi.com MCRs have been successfully used to generate complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, efficiently. mdpi.comias.ac.in

Green Chemistry Approaches: To minimize environmental impact, methodologies utilizing ultrasound or microwave irradiation have been developed. ias.ac.in These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Nano-Catalysis | Condensation of phenylhydrazine (B124118) with ethyl acetoacetate | nano-ZnO | Excellent yield (95%), short reaction time, green protocol | nih.gov |

| One-Pot Synthesis | Regioselective synthesis of 3,5-disubstituted pyrazoles | In situ generated Pd-nanoparticles (PdNPs) | Cu-free protocol, environmentally friendly medium (PEG-400/H2O) | mdpi.com |

| Multicomponent Reaction | Synthesis of pyrano[2,3-c]pyrazole derivatives | Solvent-free conditions | High efficiency, convenient, eco-friendly | ias.ac.in |

| Metal-Free Amidation | Synthesis of pyrazole-pyridine conjugates with amide tethers | H2O2-mediated | Avoids transition metals, operationally simple | beilstein-journals.org |

Application of Machine Learning and AI in Pyrazole Carboxamide Discovery

The integration of computational tools, including machine learning (ML) and artificial intelligence (AI), is revolutionizing the process of drug discovery and materials science. mdpi.commit.edu For pyrazole carboxamides, these technologies are being applied to accelerate the design-synthesize-test cycle.

Computational approaches in this field include:

Virtual Screening and Molecular Design: Before synthesis, computational methods can predict the properties of novel pyrazole carboxamide derivatives. For instance, in the development of new fungicides, virtual screening and "fungicide-likeness" analyses were used to design a library of pyrazole-4-carboxamides with theoretically strong inhibitory effects against the succinate (B1194679) dehydrogenase (SDH) enzyme. acs.org This approach allows researchers to prioritize the synthesis of the most promising candidates.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide deep insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. eurasianjournals.comresearchgate.net These calculations are crucial for understanding structure-activity relationships (SAR) and for predicting properties relevant to materials science, such as non-linear optical responses. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior of pyrazole carboxamides and their interactions with biological targets over time. eurasianjournals.com This can validate findings from molecular docking and provide a more accurate picture of the binding stability and mechanism of action. acs.orgnih.gov

Synthesis Planning: AI-driven tools are being developed to streamline the process of chemical synthesis. mdpi.com Algorithmic frameworks can identify optimal molecular candidates by minimizing synthetic cost while maximizing the probability of desired properties, helping chemists make more informed, cost-aware decisions. mit.edu

| Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinity to biological targets | Identification of potential drug targets and mechanism of action | acs.orgeurasianjournals.com |

| Density Functional Theory (DFT) | Calculating electronic structure, reactivity, and NLO properties | Understanding molecular stability, reactivity, and material properties | eurasianjournals.commdpi.com |

| Molecular Dynamics (MD) Simulations | Exploring dynamic behavior and conformational space | Assessing binding stability and interactions with targets over time | eurasianjournals.comnih.gov |

| Virtual Screening | Designing novel compounds with desired activities | Prioritization of synthetic targets, reducing experimental cost | acs.org |

| Algorithmic Synthesis Planning | Optimizing synthesis routes for cost and efficiency | Identification of cost-effective pathways for candidate molecules | mit.edu |

Exploration in Materials Science (e.g., non-linear optics)

Beyond their well-documented biological activities, pyrazole derivatives are gaining attention in the field of materials science, particularly for their potential in optoelectronics and non-linear optics (NLO). rsc.orgresearchgate.net NLO materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers, and are critical for applications in telecommunications, optical computing, and data storage. researchgate.net

The NLO properties of organic molecules often arise from extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. The pyrazole ring, being an aromatic heterocycle, can participate effectively in such systems. rsc.org Appropriately substituted pyrazoles can exhibit remarkable photophysical properties, including high fluorescence quantum yields and significant NLO responses. rsc.org

Recent studies have focused on synthesizing and computationally evaluating pyrazole-based amides for their NLO properties. For example, research on pyrazole-thiophene-based amide derivatives used DFT calculations to investigate their electronic structure and compute their NLO properties, such as the first-order hyperpolarizability (β). mdpi.comdntb.gov.ua These studies found that specific substitutions on the pyrazole and thiophene (B33073) rings could significantly enhance the NLO response, making them promising candidates for new optical materials. mdpi.com The combination of the pyrazole core with other functional moieties strengthens their potential as components in organic optoelectronic materials. rsc.orgresearchgate.net

| Compound | Substituent (Aryl group) | βtot (a.u.) |

|---|---|---|

| 9a | Phenyl | 2.25 x 10-30 |

| 9b | 4-methylphenyl | 2.92 x 10-30 |

| 9c | 4-methoxyphenyl | 4.10 x 10-30 |

| 9f | 4-nitrophenyl | 1.07 x 10-29 |

| Data sourced from computational studies on pyrazole-thiophene amides. mdpi.com The βtot value indicates the non-linear optical response. |

Future Perspectives in Pyrazole Carboxamide Research

The field of pyrazole carboxamide research is poised for significant advancement, driven by interdisciplinary collaboration and technological innovation. Future research is expected to focus on several key areas. nih.govresearchgate.net

First, the development of novel, sustainable, and highly efficient synthetic methodologies will remain a priority. ias.ac.inmdpi.com The application of green chemistry principles, flow chemistry, and advanced catalytic systems will enable the cleaner and more scalable production of these valuable compounds.

Second, the synergy between computational chemistry and experimental work will deepen. The use of AI and machine learning for the de novo design of molecules with tailored properties will become more sophisticated, accelerating the discovery of new drug candidates and functional materials. mdpi.comeurasianjournals.com This computational-first approach will help to navigate the vast chemical space of possible pyrazole derivatives more effectively.

Finally, the exploration of pyrazole carboxamides in new application areas will continue to expand. While their role in medicinal chemistry is well-established, their potential in materials science, particularly for optoelectronics and chemosensors, is a rapidly growing field. rsc.org The unique electronic properties and synthetic versatility of the pyrazole scaffold make it an attractive platform for creating next-generation functional materials. nih.gov Continued research will unlock the full potential of this remarkable class of heterocyclic compounds. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example, condensation reactions using nitration agents (e.g., HNO₃/H₂SO₄) on a methyl-substituted pyrazole core, followed by carboxamide functionalization via coupling reagents like EDCI or HATU. Key intermediates should be purified via column chromatography, and progress monitored by TLC or HPLC. Structural analogs, such as 1-methyl-4-nitro-3-propyl derivatives, highlight the importance of regioselective nitration and protecting group strategies .

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

- ¹H/¹³C NMR : Confirm the nitro group’s position (δ ~8-9 ppm for aromatic protons adjacent to NO₂) and methyl/carboxamide substituents.

- IR : Detect NO₂ stretching (~1520 cm⁻¹) and carboxamide C=O (~1680 cm⁻¹).

- MS : Validate molecular weight (212.206 g/mol via ESI-MS) and fragmentation patterns. Single-crystal X-ray diffraction (as in related pyrazole carboxamides) can resolve ambiguities in regiochemistry .

Q. What safety protocols are critical when handling nitro-substituted pyrazoles?

Nitro compounds are potential oxidizers and may decompose explosively under heat or friction. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents. Store in cool, dry conditions away from ignition sources. Safety data for structurally similar compounds recommend spill containment with inert absorbents and disposal via licensed waste services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Variation of substituents : Modify the nitro group’s position, methyl group, or carboxamide moiety to assess impact on bioactivity (e.g., antimicrobial, anticancer).

- Biological assays : Use in vitro models (enzyme inhibition, cell viability) and compare with analogs like 5-(4-chlorophenyl)-pyrazole derivatives.

- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity. Contradictions in activity data (e.g., varying potency across cell lines) may arise from off-target effects or metabolic stability differences, requiring orthogonal assays .

Q. What computational approaches predict the binding affinity of this compound to target proteins?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets).

- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.

- QSAR models : Train on datasets of pyrazole analogs to predict physicochemical properties (LogP, PSA) linked to bioavailability. Validate predictions with experimental IC₅₀ values .

Q. How can contradictions in biological activity data be resolved?

- Reproducibility checks : Verify assay conditions (pH, temperature, solvent controls).

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites.

- Orthogonal assays : Compare results across enzymatic, cellular, and in vivo models. For instance, discrepancies in cytotoxicity might stem from differential cell membrane permeability, which can be tested via PAMPA assays .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug design : Convert the carboxamide to ester prodrugs (e.g., ethyl esters) for enhanced absorption.

- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations.

- Co-crystallization : Explore co-crystals with succinic acid or cyclodextrins to enhance dissolution rates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。